molecular formula C22H28N4O4 B4551976 2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4551976
M. Wt: 412.5 g/mol
InChI Key: SCYKJLBBHJHKBI-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with anthranilic acid to form an intermediate Schiff base This intermediate is then cyclized under acidic conditions to yield the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the trimethoxyphenyl group, which may result in different biological activities.

    2-(4-methylpiperazin-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with fewer methoxy groups, potentially affecting its chemical properties.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from similar compounds. This group may enhance its solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25-5-7-26(8-6-25)22-23-13-16-17(24-22)9-14(10-18(16)27)15-11-19(28-2)21(30-4)20(12-15)29-3/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYKJLBBHJHKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

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